2-(Methylsulfonyl)acetamide

Description

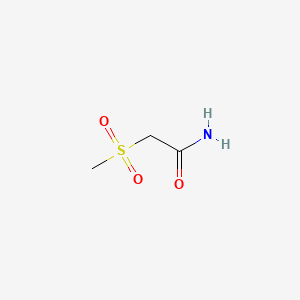

Structure

3D Structure

Propriétés

IUPAC Name |

2-methylsulfonylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO3S/c1-8(6,7)2-3(4)5/h2H2,1H3,(H2,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBLUAVADFAWYLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70217067 | |

| Record name | 2-(Methylsulphonyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70217067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66913-97-1 | |

| Record name | 2-(Methylsulfonyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66913-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Methylsulphonyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066913971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Methylsulphonyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70217067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(methylsulphonyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.453 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

General Synthetic Routes to 2-(Methylsulfonyl)acetamide and Core Derivatives

The construction of the this compound scaffold can be approached through several reliable synthetic pathways. These routes focus on the efficient formation of the core bonds and the introduction of the key functional groups.

Formation of the Acetamide (B32628) Bond

A primary method for synthesizing the core structure of N-sulfonylated acetamides involves the acylation of a sulfonamide. For instance, the synthesis of halogenated derivatives, which are precursors for further functionalization, often starts with the reaction between a sulfonamide and a haloacetyl halide. A well-documented method for synthesizing 2-Bromo-N-(methylsulfonyl)acetamide involves the acylation of methanesulfonamide (B31651) with bromoacetyl bromide. This reaction mechanism proceeds via the nucleophilic attack of the sulfonamide nitrogen onto the electrophilic carbonyl carbon of the bromoacetyl bromide, leading to the formation of the acetamide linkage. Similarly, 2-Chloro-N-(methylsulfonyl)acetamide can be synthesized through the reaction of chloroacetyl chloride with methanesulfonamide under controlled conditions. To prevent unwanted side reactions, such as hydrolysis, these reactions are typically performed in an inert atmosphere.

Introduction of the Methylsulfonyl Group via Various Reagents

One common approach is the direct sulfonylation of a pre-formed acetamide. This involves using reagents like methanesulfonyl chloride to functionalize the nitrogen of an acetamide under basic conditions. vulcanchem.com

An alternative, two-step strategy involves first reacting a suitable amine with a thio-substituted acetylating agent, followed by oxidation. For example, the synthesis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide begins with the reaction of 4-fluoro-N-isopropylbenzenamine with 2-(methylthio)acetyl chloride. The resulting intermediate, N-(4-fluorophenyl)-N-isopropyl-2-(methylthio)acetamide, is then oxidized using an agent like meta-chloroperbenzoic acid (mCPBA) to convert the methylthio group into the desired methylsulfonyl group. iucr.orgnih.gov This method is particularly useful when direct sulfonylation is not feasible or leads to low yields.

The table below summarizes common reagents used in these key synthetic steps.

| Synthetic Step | Reagent Class | Specific Example(s) | Purpose |

| Acetamide Bond Formation | Acylating Agent | Bromoacetyl bromide, Chloroacetyl chloride | Reacts with a sulfonamide to form the N-acyl bond. |

| Methylsulfonyl Group Introduction | Sulfonylating Agent | Methanesulfonyl chloride vulcanchem.com | Directly introduces the -SO₂CH₃ group onto a nitrogen atom. |

| Methylsulfonyl Group Introduction | Thio-acetylating Agent | 2-(methylthio)acetyl chloride iucr.orgnih.gov | Introduces a methylthio-acetyl group as a precursor. |

| Methylsulfonyl Group Introduction | Oxidizing Agent | meta-chloroperbenzoic acid (mCPBA) nih.gov | Oxidizes a thioether to a sulfone. |

Strategies for Functionalization and Scaffold Assembly

Once the this compound core is assembled, it can be further functionalized to create a diverse range of derivatives. Halogenated intermediates, such as 2-Bromo-N-(methylsulfonyl)acetamide, are particularly valuable for this purpose. The bromine atom serves as a good leaving group, making the compound reactive toward nucleophilic substitution reactions with amines, thiols, and alkoxides. This allows for the attachment of various functional groups and the construction of more complex molecules.

Modern synthetic strategies also employ transition metal-catalyzed C-H bond functionalization to modify the scaffold. researchgate.net These advanced methods allow for the direct introduction of new bonds (e.g., C-C, C-heteroatom) at otherwise inert positions on the molecule, offering efficient and atom-economical routes to novel derivatives. researchgate.net For instance, palladium-catalyzed reactions can be used for the selective arylation of related heterocyclic systems, with the choice of base and ligand controlling the reaction's regioselectivity. rsc.org

Targeted Synthesis of Advanced this compound Derivatives

The creation of complex analogues of this compound often requires carefully designed multi-step reaction sequences and optimization of each synthetic step to ensure high yield and purity.

Multi-step Reaction Sequences for Complex Analogues

Multi-step synthesis allows for the construction of intricate molecular architectures built upon the this compound framework. vapourtec.com Such sequences often involve the initial synthesis of a core intermediate, which is then elaborated through a series of subsequent reactions. utdallas.edu

For example, the synthesis of the biologically active compound 2-[4-[(5,6-diphenylpyrazin-2-yl)(isopropyl)amino]butoxy]-N-(methylsulfonyl)acetamide (NS-304) is a multi-step process. researchgate.netnih.gov This synthesis highlights how different fragments are prepared separately and then coupled together, with the final introduction of the N-(methylsulfonyl)acetamide moiety occurring late in the sequence. nih.govgoogle.com

Another example is the synthesis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide, which follows a clear two-stage process as detailed in the table below. iucr.orgnih.gov

| Step | Reactants | Reagents/Conditions | Product |

| 1. Acetamide Formation | 4-fluoro-N-isopropylbenzenamine, 2-(methylthio)acetyl chloride | Triethylamine, Acetonitrile (B52724), 273 K to room temp. | N-(4-fluorophenyl)-N-isopropyl-2-(methylthio)acetamide iucr.orgnih.gov |

| 2. Oxidation | N-(4-fluorophenyl)-N-isopropyl-2-(methylthio)acetamide | meta-chloroperbenzoic acid (mCPBA), Dichloromethane, 263-273 K to room temp. | N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide nih.gov |

The synthesis of other complex derivatives, such as those incorporating thiazole (B1198619) or oxadiazole rings, also relies on multi-step pathways. evitachem.com These syntheses may involve cyclization reactions to form the heterocyclic rings, followed by coupling reactions to attach the N-(methylsulfonyl)phenyl)acetamide side chain.

Optimization of Reaction Conditions for Yield and Purity

Achieving high yields and purity is paramount in chemical synthesis. This is accomplished through the systematic optimization of reaction conditions, including the choice of solvent, temperature, base, and catalyst. researchgate.net For example, in the synthesis of N-arylacetamides, reaction conditions such as the type of ionic liquid and temperature were varied to maximize the isolated yield. arabjchem.org

In studies involving hydroxylation reactions of related aryl sulfonium (B1226848) salts, various parameters were systematically adjusted to find the optimal conditions. nih.gov This included screening different bases (e.g., Cs₂CO₃, K₂CO₃), solvents (e.g., DMSO, DMF), and reaction temperatures (e.g., 60°C, 80°C, 100°C). nih.gov The results showed that the yield could be significantly improved by selecting the right combination of these factors. nih.gov

The table below illustrates a conceptual approach to reaction optimization, based on documented methodologies. nih.gov

| Parameter | Variations Tested | Observation/Outcome |

| Base | Cs₂CO₃, K₂CO₃, Na₂CO₃ | The choice of base can significantly impact reaction efficiency; stronger bases may favor certain pathways. nih.gov |

| Solvent | DMSO, DMF, Acetonitrile | Solvent polarity can influence reactant solubility and reaction rates, with DMSO often proving effective for certain transformations. nih.gov |

| Temperature | 60 °C, 80 °C, 100 °C | Higher or lower temperatures can affect reaction speed and the formation of byproducts. Optimal temperature is a balance between rate and selectivity. nih.gov |

| Reagent Equivalents | 1.5 eq, 2.0 eq, 3.0 eq | Varying the stoichiometry of reagents is crucial to ensure complete conversion of the limiting reagent while minimizing side reactions. nih.gov |

Following the reaction, purification is essential to isolate the target compound. Common methods include recrystallization, which is effective for removing impurities from solid products, and column chromatography, which separates compounds based on their differential adsorption to a stationary phase. rsc.org

Stereoselective Synthesis of Enantiomeric Derivatives

The creation of chiral molecules from achiral starting materials is a fundamental goal in modern organic chemistry, and enantioselective synthesis provides a direct route to optically active compounds. libretexts.org Whenever a chiral product is formed from achiral reagents without a chiral influence, a racemic mixture of both enantiomers is produced in equal amounts. libretexts.org To obtain a single enantiomer, which is often crucial for biological applications, methods of asymmetric synthesis are employed. libretexts.orgnumberanalytics.comdiva-portal.org

The stereoselective synthesis of derivatives of this compound involves introducing a chiral center into the molecule with control over the resulting stereochemistry. While direct asymmetric syntheses starting from this compound are specific to desired target molecules, general strategies applicable to creating chiral centers adjacent to sulfonyl groups are well-established. These methods typically rely on chiral catalysts or auxiliaries to guide the reaction toward a single stereoisomer. libretexts.orgnumberanalytics.com

Key approaches for achieving enantioselectivity in related sulfonyl compounds include:

Asymmetric Catalysis : This is an efficient approach where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. nih.gov For instance, the asymmetric hydrogenation of unsaturated sulfones using chiral transition metal complexes (e.g., with rhodium or iridium) is a powerful method for producing chiral sulfones. diva-portal.orgrsc.org Similarly, organophotoredox and hydrogen-bonding co-catalysis have been used for the enantioselective sulfonylation of α,β-unsaturated carbonyl compounds, yielding chiral sulfones. rsc.org

Chiral Auxiliaries : A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. numberanalytics.comnih.gov After the desired transformation, the auxiliary is removed. This strategy is widely used in asymmetric synthesis to achieve high levels of stereocontrol.

Substrate Control : In some cases, existing chirality within the substrate can direct the formation of new stereocenters. An example of a related strategy involves using a 2-(methylsulfinyl)ethyl group as a protecting group on a 2-deoxyribofuranose derivative. This group participates in the reaction to stereoselectively yield β-S-glycosides, demonstrating how a sulfur-containing moiety can control the stereochemical outcome of a reaction. oup.com

Table 1: Methodologies for Stereoselective Synthesis of Chiral Sulfones

| Methodology | Description | Example Application |

|---|---|---|

| Asymmetric Hydrogenation | A prochiral unsaturated sulfone is hydrogenated using a chiral catalyst (e.g., Rh- or Ir-complex) to produce an enantiomerically enriched saturated sulfone. diva-portal.orgrsc.org | Synthesis of chiral sulfones and their derivatives. rsc.org |

| Chiral Pool Synthesis | A chiral starting material, often a naturally occurring compound like an amino acid or sugar, is used as a building block. | Synthesis of complex target molecules where the initial chirality is preserved. |

| Asymmetric Catalysis (Organocatalysis) | A chiral organic molecule is used as a catalyst to induce enantioselectivity in a reaction. | Enantioselective sulfonylation of α,β-unsaturated carbonyls. rsc.org |

| Chiral Auxiliaries | A chiral moiety is temporarily attached to the substrate to direct a stereoselective reaction, after which it is cleaved. numberanalytics.comnih.gov | Asymmetric synthesis of β-ketoamides via sulfonium rearrangement. nih.gov |

Chemical Reactivity and Mechanistic Studies of the this compound Moiety

The reactivity of the this compound moiety is dominated by the powerful electron-withdrawing nature of the methylsulfonyl (-SO₂CH₃) group. vulcanchem.com This property significantly influences the electron distribution across the molecule, activating it for several key chemical transformations.

Electrophilic Properties and Nucleophilic Reaction Pathways

The methylsulfonyl group imparts strong electrophilic character to the this compound scaffold. This influence manifests in two primary ways:

Activation of the α-Carbon and Formation of Nucleophilic Carbanions : The sulfonyl group, along with the adjacent carbonyl group, renders the protons on the α-carbon (the -CH₂- group) significantly acidic. In the presence of a base, this position can be deprotonated to form a resonance-stabilized α-sulfonyl carbanion. ub.edu This carbanion is a potent nucleophile and serves as a versatile intermediate for forming new carbon-carbon bonds. uobabylon.edu.iq It can participate in various nucleophilic reactions, including:

Aldol-type reactions : The carbanion can attack electrophilic carbonyl carbons of aldehydes or ketones. uobabylon.edu.iq

Michael additions : As a nucleophile, the α-sulfonyl carbanion can add to α,β-unsaturated carbonyl compounds. uobabylon.edu.iqnih.gov

Alkylation reactions : Reaction with alkyl halides allows for the introduction of various substituents at the α-position.

Enhanced Electrophilicity of the Carbonyl Carbon : The electron-withdrawing effect of the sulfonyl group also increases the electrophilicity of the carbonyl carbon in the acetamide function. This makes the carbonyl group more susceptible to attack by nucleophiles. evitachem.com In related structures, such as 2-halo-N-(methylsulfonyl)acetamides, the halogen atom acts as a good leaving group, facilitating nucleophilic substitution reactions.

Table 2: Nucleophilic Reactions Involving the this compound Core

| Reaction Type | Description | Role of Sulfonyl Group |

|---|---|---|

| α-Deprotonation | A base removes a proton from the carbon between the sulfonyl and carbonyl groups, forming a nucleophilic carbanion. ub.edu | Acidifies α-protons, stabilizes the resulting carbanion. |

| Nucleophilic Addition | The generated α-sulfonyl carbanion attacks an electrophile, such as an aldehyde, to form a new C-C bond. ub.eduuobabylon.edu.iq | Enables the formation of a key nucleophilic intermediate. |

| Nucleophilic Substitution | A nucleophile attacks the carbonyl carbon or displaces a leaving group at the α-position (e.g., a halogen in related analogs). | Enhances the electrophilicity of adjacent carbons. |

Role in Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a critical reaction for functionalizing aromatic and heteroaromatic systems. nih.gov The reaction requires an activated ring system (containing electron-withdrawing groups) and a good leaving group. The methylsulfonyl group (-SO₂CH₃) has been identified as a highly effective leaving group in SNAr reactions, particularly when attached to heteroaromatic rings like pyrimidine (B1678525) or pyridine (B92270). acs.orgnih.govacs.org

When a 2-(methylsulfonyl) moiety is attached to a suitable pyridine or pyrimidine core, the sulfonyl group can be readily displaced by nucleophiles, most notably thiols. acs.orgacs.org This reactivity has been extensively studied for its application in chemoselective protein modification, where the sulfonyl-substituted heterocycle reacts specifically with cysteine residues. nih.gov

Key findings from mechanistic studies include:

Tunable Reactivity : The rate of the SNAr reaction is highly dependent on the other substituents on the aromatic ring. Strong electron-withdrawing groups (e.g., -NO₂, -COOMe, -CF₃) at positions that can stabilize the negative charge of the intermediate drastically accelerate the reaction. acs.orgnih.gov Conversely, electron-donating groups (-NH₂, -OMe) can completely shut down reactivity. acs.org This allows for the fine-tuning of the electrophile's reactivity over several orders of magnitude.

Mechanism : The reaction proceeds through a two-step mechanism involving a stabilized Meisenheimer–Jackson complex as an intermediate. acs.org The high reactivity of the sulfonyl group as a leaving group, compared to halogens or other groups, makes it particularly effective for these transformations. nih.gov

Table 3: Relative Reactivity of Substituted 2-(Methylsulfonyl)pyrimidines in SNAr with a Thiol Nucleophile

| Pyrimidine Substituent (at C5) | Leaving Group | Relative Reactivity Enhancement | Reference |

|---|---|---|---|

| -H (unsubstituted) | -SO₂CH₃ | 1x (baseline) | acs.org |

| -CF₃ | -SO₂CH₃ | ~1,000x | nih.gov |

| -COOMe | -SO₂CH₃ | >800,000x | acs.org |

| -NO₂ | -SO₂CH₃ | Drastically increased rate | acs.org |

| -NH₂ | -SO₂CH₃ | No reaction observed | acs.org |

| -OMe | -SO₂CH₃ | No reaction observed | acs.org |

Derivatization Pathways for Scaffold Modification

The this compound scaffold is a versatile building block that can be modified through several synthetic pathways to generate a diverse range of more complex molecules. The key reactive sites—the acidic α-protons, the amide N-H, and the sulfonyl group itself—provide multiple handles for derivatization.

Principal derivatization strategies include:

C-C Bond Formation at the α-Carbon : As discussed, deprotonation of the α-carbon creates a potent nucleophile that can be used to build larger molecular frameworks through alkylation or condensation reactions. ub.edu

Modification of the Amide Group : The nitrogen atom of the acetamide can undergo N-alkylation or N-acylation. For example, the synthesis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide demonstrates the modification of the amide nitrogen. nih.gov

Condensation with Electrophiles : The amide N-H bond can participate in condensation reactions. A study showed that the related methanesulfonamide undergoes condensation with ethyl glyoxylate (B1226380) to form ethyl bis[(methylsulfonyl)amino]acetate, highlighting a pathway for derivatization via the amide. acs.orgresearchgate.net

Heterocycle Synthesis : The entire this compound unit or its derivatives can serve as precursors in the construction of heterocyclic rings. For example, functionalized 2H-pyran-2-ones can be transformed into highly substituted pyridines and pyrimidines. clockss.org

SNAr-Mediated Arylation : Using the methylsulfonyl group as a leaving group, the remainder of the scaffold can be attached to activated aromatic or heteroaromatic rings, providing a powerful method for creating aryl- or heteroaryl-substituted acetamides. acs.orgacs.org

These pathways allow for the systematic modification of the this compound scaffold, making it a valuable intermediate in synthetic and medicinal chemistry.

Structure Activity Relationship Sar Studies

Fundamental Principles Guiding SAR for 2-(Methylsulfonyl)acetamide Analogues

The exploration of SAR for analogues of this compound is guided by established principles of medicinal chemistry. These principles focus on how modifications to the molecule's structure influence its pharmacokinetic and pharmacodynamic properties. Key considerations include the molecule's size, shape, and electronic properties, which collectively determine its ability to interact with biological targets.

Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in this process, developing mathematical models that correlate a compound's physicochemical characteristics with its biological activity. longdom.org For acetamide (B32628) derivatives, QSAR models have revealed that factors such as the bulkiness of substituents and the molecular solvent-accessible surface area can be beneficial to biological activity. nih.gov These models also suggest that less lipophilic groups may enhance the inhibitory activity of certain enzymes. nih.gov

The core of SAR in this context revolves around three primary molecular regions: the acetamide backbone, the methylsulfonyl group, and any appended ring systems. Strategic modifications to these areas allow for the fine-tuning of a compound's properties to achieve desired therapeutic effects.

Impact of Substituent Modifications on Biological and Pharmacological Activities

The acetamide backbone of this compound serves as a crucial linker and a platform for introducing diverse functionalities that can significantly modulate biological activity. Modifications at this position can influence the molecule's conformation, flexibility, and interactions with target proteins.

For instance, the introduction of a chloro-substituent on the acetamide moiety is a common strategy. In 2-chloro-N-(methylsulfonyl)acetamide, this substituent enhances the compound's electrophilicity, making it a reactive intermediate for further synthesis and potentially contributing to its antimicrobial activity by disrupting bacterial cell wall synthesis. The nature of substituents on the nitrogen of the acetamide is also critical. For example, in a series of naltrindole (B39905) derivatives, modifying the 17-nitrogen atom with different substituents, including amide-type groups, resulted in a spectrum of activities from full inverse agonists to full agonists at the δ opioid receptor. nih.gov

Furthermore, the incorporation of bulkier groups on the acetamide linker can have varied effects. In a study of sulindac (B1681787) analogues with an α-methyl acetamide linker, the addition of a benzyl (B1604629) or furyl ring at this position did not yield significant anticancer activity. nih.gov However, introducing ethylenediamino or propylenediamino acetamide linkers resulted in excellent activity against several cancer cell lines. nih.gov This highlights the importance of the specific nature and length of the substituent on the acetamide backbone.

Table 1: Impact of Acetamide Backbone Modifications on Anticancer Activity of Sulindac Analogues

| Compound | Modification to Acetamide Linker | Cell Line | CC50 (µM) |

|---|---|---|---|

| 3 | Benzyl ring | HT29 | >10 |

| 4 | Furyl ring | HT29 | >10 |

| 6-20 | Ethylenediamino or Propylenediamino | HT29, PC3, MDA-MB-231 | 1.13 - 7.27 |

Data sourced from a study on α-methyl amide analogues of sulindac. nih.gov

The methylsulfonyl group is a key pharmacophore in many bioactive molecules, and its role in this compound analogues is multifaceted. This group is a strong electron-withdrawing moiety, which can enhance the polarity and reactivity of the compound. Its ability to act as a hydrogen bond acceptor is crucial for interactions with biological targets, such as enzymes and receptors. solubilityofthings.com

The introduction of a methylsulfonyl group can significantly influence a compound's physicochemical properties, including its solubility and bioavailability. solubilityofthings.com For example, in the context of herbicidal chloroacetamides, the replacement of lipophilic substituents with the polar sulfonyl group can decrease herbicidal utility but enhance solubility for pharmaceutical applications.

In terms of biological activity, the methylsulfonyl group has been implicated in the antinociceptive effects of various compounds, potentially through the inhibition of cyclooxygenase (COX) enzymes. bohrium.comresearchgate.net In a series of acetamide-derived compounds, the presence of a methylsulfonyl unit was essential for their antibacterial and antitumor activities. figshare.com Specifically, compound 6b , which features a (4-fluorophenyl)sulfonyl group, demonstrated superior antibacterial activity. figshare.com

Table 2: Antibacterial Activity of Acetamide Derivatives with a Methylsulfonyl Unit | Compound | Structure | Inhibition Rate (%) at 100 µg/mL | | :--- | :--- | :--- | | | | Xoc | Xoo | Xac | | 6b | 2-((4-fluorophenyl)sulfonyl)-N-(4-(methylsulfonyl)phenyl)acetamide | 86.24 | 81.59 | 75.65 | Data represents inhibition against Xanthomonas oryzae pv. oryzicolaby (Xoc), Xanthomonas oryzae pv. oryzae (Xoo), and Xanthomonas axonopodis pv. citri (Xac). figshare.com

The incorporation of remote ring systems, both aromatic and heterocyclic, and the optimization of the linker connecting them to the core structure are critical strategies in the design of potent this compound analogues. The nature of these rings can profoundly influence target binding, selectivity, and pharmacokinetic properties.

For example, in a series of anti-inflammatory compounds, the anti-inflammatory activity was correlated with the molar refractivity and inductive field effect of the 2-substituent and the lipophilicity of the 3-substituent on a 1H-pyrrole ring. researchgate.net The introduction of heterocyclic substituents, such as benzothiazole (B30560) or thiazole (B1198619), has been shown to enhance the antimicrobial properties of acetamide derivatives compared to their alkyl-substituted counterparts. In the context of benzimidazole (B57391) derivatives, the substitution of a benzyl group with an electron-withdrawing halogen at the 1st position and an N-(4-(methylsulfonyl)phenyl)acetamide at the 2nd position enhanced both antibacterial and antifungal potential. rjptonline.org

The length of the linker between the core and the remote ring system is also a determining factor for activity. In a study of pyridazinone derivatives, propanamide derivatives were found to be more potent in terms of anti-inflammatory activity than the corresponding acetamide derivatives, indicating that a longer linker was beneficial. researchgate.net

Table 3: Influence of Remote Heterocyclic Systems on Antimicrobial Activity

| Compound Class | Remote Ring System | Observed Activity |

|---|---|---|

| Acetamide Derivatives | Benzothiazole, Thiazole | Enhanced antimicrobial properties |

| Benzimidazole Derivatives | N-(4-(methylsulfonyl)phenyl)acetamide | Enhanced antibacterial and antifungal potential |

Qualitative data sourced from studies on acetamide and benzimidazole derivatives. rjptonline.org

Stereochemical Considerations in Structure-Activity Relationships of Chiral Derivatives

The introduction of chiral centers into this compound analogues can lead to significant differences in biological activity between stereoisomers. This stereoselectivity arises from the three-dimensional nature of drug-receptor interactions, where only one enantiomer may fit optimally into the binding site.

A prominent example is seen in the development of Apremilast, a potent phosphodiesterase 4 (PDE4) inhibitor. The (S)-enantiomer was found to be significantly more potent than the (R)-enantiomer. acs.org This highlights the critical importance of stereochemistry in achieving the desired pharmacological effect.

In another study focusing on antifungal agents, the introduction of a gem-dimethyl group at the 6-position of the morpholin-2-one (B1368128) core of 2-(2-oxo-morpholin-3-yl)-acetamide derivatives was well-tolerated. uantwerpen.be However, the stereochemistry at other positions can be crucial. For instance, in a series of sulindac analogues, the separation of diastereomers was achieved in one case, and while both isomers of the L-histidine methylester derivative showed similar activity, the potential for stereospecificity remains a key consideration in this class of compounds. nih.gov The stereospecificity of 2-(3-fluoro-4-(methylsulfonamido)phenyl)propanamides as TRPV1 antagonists was also demonstrated, with the S-configuration being exceptionally potent. longdom.org

Table 4: Stereoselectivity in Chiral this compound Analogues

| Compound | Chiral Feature | Stereoisomer with Higher Activity | Target |

|---|---|---|---|

| Apremilast | Chiral center in the ethylsulfone linker | (S)-enantiomer | PDE4 |

| 2-(3-fluoro-4-(methylsulfonamido)phenyl)propanamides | Chiral center in the propanamide backbone | (S)-configuration | TRPV1 |

Data sourced from studies on PDE4 and TRPV1 inhibitors. longdom.orgacs.org

Biological and Pharmacological Investigations of 2 Methylsulfonyl Acetamide Derivatives

Antimicrobial and Antibacterial Activities.

The search for novel antimicrobial agents is a critical area of research due to the increasing prevalence of drug-resistant pathogens. Derivatives of 2-(methylsulfonyl)acetamide have been investigated for their potential to combat bacterial infections.

Efficacy Against Gram-Positive and Gram-Negative Bacterial Strains.

Studies have demonstrated that certain derivatives of acetamide (B32628) exhibit notable efficacy against a spectrum of both Gram-positive and Gram-negative bacteria. For instance, a series of 2-mercaptobenzothiazole (B37678) acetamide derivatives have been synthesized and evaluated for their in vitro antibacterial activity. nih.gov

Among the synthesized compounds, derivatives 2b , 2c , and 2i displayed significant antibacterial activity against several bacterial strains. nih.gov The activity of these compounds was compared to the standard antibiotic Levofloxacin. The zones of inhibition, a measure of antibacterial efficacy, were recorded for each compound against various bacterial species.

Table 1: Antibacterial Activity of 2-Mercaptobenzothiazole Acetamide Derivatives (Zone of Inhibition in mm)

| Compound | E. coli (Gram-) | S. typhi (Gram-) | K. pneumoniae (Gram-) | S. aureus (Gram+) | B. subtilis (Gram+) |

|---|---|---|---|---|---|

| 2b | 22.11 | 20.15 | 24.19 | 26.09 | 24.10 |

| 2c | 16.57 | 18.55 | 13.28 | 18.17 | 17.01 |

| 2i | 27.77 | 26.82 | 27.70 | 24.19 | 25.03 |

| Levofloxacin | 32.07 | 30.11 | 29.01 | 35.10 | 28.05 |

Data sourced from a study on 2-mercaptobenzothiazole acetamide derivatives. nih.gov

These findings indicate that specific structural modifications to the acetamide backbone can yield compounds with potent antibacterial properties.

Investigations into Anti-biofilm Potential.

Bacterial biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotic therapies. The ability of a compound to inhibit biofilm formation is therefore a significant advantage. The anti-biofilm potential of the aforementioned 2-mercaptobenzothiazole acetamide derivatives was investigated against Staphylococcus aureus and Klebsiella pneumoniae.

The compounds 2b , 2c , and 2i were found to exhibit significant anti-biofilm activity. At a concentration of 100 µ g/100 µL, these compounds demonstrated a marked reduction in biofilm formation. nih.gov

Table 2: Anti-biofilm Activity of 2-Mercaptobenzothiazole Acetamide Derivatives (% Biofilm Reduction)

| Compound (100 µg/100 µL) | S. aureus | K. pneumoniae |

|---|---|---|

| 2b | >80% | >80% |

| 2c | >80% | >80% |

| 2i | 82% | 85% |

| Cefadroxil (Standard) | 72% | 83% |

Data sourced from a study on 2-mercaptobenzothiazole acetamide derivatives. nih.gov

The results suggest that these derivatives not only inhibit the growth of planktonic bacteria but also interfere with their ability to form resilient biofilm communities.

Proposed Molecular Mechanisms of Antimicrobial Action.

To understand the basis of their antibacterial activity, molecular docking studies have been performed on promising acetamide derivatives. For the highly active compound 2i , these studies suggest that its mechanism of action may involve the inhibition of key bacterial enzymes. nih.gov

The proposed mechanism for this class of derivatives involves the targeting of bacterial kinases and DNA gyrases. Molecular docking simulations have shown that compound 2i can fit into the same hydrophobic pockets of these enzymes as the known antibiotic levofloxacin. nih.gov By inhibiting these essential enzymes, the compound can disrupt critical cellular processes in bacteria, such as DNA replication and energy metabolism, leading to bacterial cell death.

Anti-inflammatory and Immunomodulatory Effects.

In addition to their antimicrobial properties, derivatives of this compound are being explored for their potential to modulate inflammatory and immune responses. Chronic inflammation is a hallmark of many diseases, and compounds that can safely and effectively control it are of great therapeutic interest.

Inhibition of Key Inflammatory Mediators, including Phosphodiesterase-4 (PDE-4).

Phosphodiesterase-4 (PDE-4) is an enzyme that plays a crucial role in the inflammatory cascade. By degrading cyclic adenosine (B11128) monophosphate (cAMP), PDE-4 helps to regulate the activity of immune cells. Inhibition of PDE-4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory mediators.

Certain sulfonamide-containing acetamide derivatives have been investigated as potential PDE-4 inhibitors. For example, a series of novel sulfonamides were designed and screened for their ability to inhibit the four isoforms of human PDE4 (PDE4A, PDE4B, PDE4C, and PDE4D). One promising compound, LASSBio-448 , demonstrated inhibitory activity against all four isoforms. researchgate.net

Table 3: PDE4 Inhibitory Activity of LASSBio-448 (IC50 in µM)

| Compound | PDE4A | PDE4B | PDE4C | PDE4D |

|---|---|---|---|---|

| LASSBio-448 | 0.7 | 1.4 | 1.1 | 4.7 |

Data sourced from a study on novel sulfonamides as PDE4 inhibitors. researchgate.net

The ability of such compounds to inhibit PDE-4 suggests a potential mechanism for their observed anti-inflammatory effects.

Modulation of Cytokine Production.

Cytokines are signaling proteins that are central to the regulation of the immune system and inflammatory responses. Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), are often elevated in inflammatory conditions.

Some studies on acetamide derivatives have shown their potential to modulate the production of these key cytokines. For instance, certain acetamide derivatives have been reported to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO) in stimulated macrophages, which are key events in the inflammatory process. nih.gov Furthermore, formulations containing methylsulfonylmethane (MSM), a compound structurally related to this compound, have been shown to significantly reduce the secretion of TNF-α and IL-1β in stimulated macrophages and keratinocytes. mdpi.com

While direct studies on this compound's effect on cytokine production are limited, the findings from related acetamide and methylsulfonyl-containing compounds suggest that this class of molecules has the potential to modulate cytokine release, thereby contributing to their anti-inflammatory profile.

Antineoplastic and Antitumor Activities

The potential of this compound derivatives as anticancer agents is an active area of research. nih.gov These compounds have been evaluated for their effectiveness in inhibiting the growth of cancer cells both in laboratory settings and in living organisms.

Evaluation of In Vitro and In Vivo Efficacy

In vitro studies, which are conducted on isolated cells, have demonstrated the potential of these derivatives against various cancer cell lines. For instance, certain 5'-acetamido chalcones were evaluated for their anticancer activity in breast cancer cell lines (MCF-7 and MDA-MB-231). nih.gov The results showed significant growth inhibition, with IC50 values of 62.56 µM and 37.8 µM for compounds C1 and C2, respectively. nih.gov Similarly, N-(2-hydroxyphenyl) acetamide (NA-2) was found to significantly inhibit the growth of MCF-7 breast cancer cells with an IC50 of 1.65 mM after 48 hours of treatment. nih.gov

In another study, novel isatin (B1672199) sulfonamide derivatives were tested against hepatic cancer cell lines. mdpi.com Furthermore, dehydroabietylamine (B24195) imidazole (B134444) derivatives have shown antineoplastic activity against HeLa (cervix), MCF-7 (breast), A549 (lung), and HepG2 (liver) cells. nih.gov Notably, for MCF-7 cells, derivatives L2 and L5 exhibited higher anti-MCF-7 activity than the original dehydroabietylamine compound and the standard drug doxorubicin, with IC50 values of 0.75 μM and 2.17 μM, respectively. nih.gov

In vivo studies, conducted in living organisms, have also provided evidence of the antitumor effects of these compounds. In a study using a rat model of breast carcinoma, tumor weight and volume were significantly reduced in groups treated with 5'-acetamido chalcones compared to the control group. nih.gov A separate investigation involving a xenograft mouse model of ovarian cancer confirmed the effectiveness of a compound designated as 2c, which was shown to impair tumor cell viability. nih.gov

Interactive Data Table: In Vitro Efficacy of this compound Derivatives

| Compound | Cancer Cell Line | IC50 Value | Source |

| 5'-acetamido chalcone (B49325) C1 | MCF-7, MDA-MB-231 | 62.56 µM | nih.gov |

| 5'-acetamido chalcone C2 | MCF-7, MDA-MB-231 | 37.8 µM | nih.gov |

| N-(2-hydroxyphenyl) acetamide (NA-2) | MCF-7 | 1.65 mM | nih.gov |

| Dehydroabietylamine imidazole L2 | MCF-7 | 0.75 µM | nih.gov |

| Dehydroabietylamine imidazole L5 | MCF-7 | 2.17 µM | nih.gov |

Elucidation of Cellular Targets and Signaling Pathways

Research into the mechanisms of action of this compound derivatives has identified several cellular targets and signaling pathways involved in their anticancer effects.

One key mechanism is the induction of apoptosis, or programmed cell death. mdpi.com The anti-inflammatory compound N-(2-hydroxyphenyl) acetamide (NA-2) was found to induce apoptosis in breast cancer cells by increasing the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. nih.gov This compound also caused cell cycle arrest at the G0/G1 phase. nih.gov Similarly, some derivatives have been shown to trigger apoptosis through the intrinsic mitochondrial pathway, which involves the release of cytochrome c and the activation of caspases. mdpi.com

The phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is crucial for tumor development and progression, is another target. mdpi.comnih.gov Akt, a key protein in this pathway, regulates apoptosis-promoting proteins like Bax and Bad. mdpi.com Aberrant activation of the PI3K/Akt pathway is often associated with tumor progression and resistance to therapies. clinicaltrials.gov

Furthermore, some sulfonamide derivatives have been found to interfere with the ubiquitin-proteasome system. For example, the compound 2c impairs proteasome activity, likely by interacting with the deubiquitinating enzyme UCHL5. nih.gov This can lead to the accumulation of proteins that trigger apoptosis. nih.gov The transcription factor E2F1 has also been identified as a downstream target, with its levels being down-regulated by compound 2c, contributing to reduced cell growth. nih.gov

Enzyme Inhibition Studies

The inhibitory effects of this compound derivatives on various enzymes are a significant aspect of their pharmacological profile.

Urease Enzyme Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. niscpr.res.innih.gov Its inhibition is a therapeutic target for conditions associated with urease-producing bacteria, such as Helicobacter pylori. niscpr.res.insemanticscholar.org A series of sulfonamide-1,2,3-triazole-acetamide derivatives were designed and synthesized, showing potent urease inhibitory activity. nih.gov All of the new compounds, with IC50 values ranging from 0.12 to 4.53 µM, were more potent than the standard inhibitor thiourea (B124793) (IC50 = 23.76 µM). nih.gov The most potent compound in this series was 198 times more effective than thiourea. nih.gov

Another study focused on imidazothiazole derivatives, with compound 2c identified as a competitive inhibitor of urease with an IC50 value of 2.94 ± 0.05 μM, which is eight times more potent than thiourea. semanticscholar.org The structural similarity of sulfonamides to urea allows them to compete for the active site of the urease enzyme. semanticscholar.org

Interactive Data Table: Urease Inhibition by this compound Derivatives

| Compound Class | Most Potent Compound | IC50 Value (µM) | Comparison to Standard (Thiourea) | Source |

| Sulfonamide-1,2,3-triazole-acetamides | Compound 11b | 0.12 | 198-fold more potent | nih.gov |

| Imidazothiazole derivatives | Compound 2c | 2.94 ± 0.05 | 8-fold more potent | semanticscholar.org |

Carbonic Anhydrase (CA) Isoform Inhibition

Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes. nih.gov Sulfonamides are well-established inhibitors of CAs. nih.govnih.gov Different isoforms of CA are targeted for various therapeutic applications, including as antitumor agents. nih.gov

Studies have shown that sulfonamide derivatives can exhibit potent and selective inhibition against different CA isoforms. For example, a series of sulfonyl semicarbazides showed subnanomolar affinity for hCA XII and high selectivity over hCA I and hCA IX. nih.gov In another study, N-((4-sulfamoylphenyl)carbamothioyl) amides were investigated for their inhibition of human CA isoforms (hCA I, hCA II, hCA VII) and bacterial β-CAs from Mycobacterium tuberculosis. mdpi.com One compound, 3d, showed superior selectivity against the brain-associated hCA VII isoform compared to hCA I and hCA II. mdpi.com

The development of isoform-selective inhibitors is a key goal in this area of research to minimize off-target effects. nih.gov The inhibitory activity of these compounds is often evaluated against a panel of CA isoforms to determine their selectivity profile. nih.gov

Acetylcholinesterase (AChE) Inhibition

The inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for managing Alzheimer's disease. nih.govnih.gov Research has explored various molecular scaffolds for their AChE inhibitory potential. While direct studies on this compound are not prominent, investigations into related acetamide derivatives have shown promise.

For instance, a series of N-(1,3,4-thiadiazole-2-yl)acetamide derivatives were synthesized and evaluated for their ability to inhibit human carbonic anhydrases and AChE. tandfonline.com Within this series, certain compounds demonstrated significant activity against AChE. Specifically, compounds 6a and 6c were found to have superior inhibitory activity compared to the standard agent, tacrine (B349632) (THA). tandfonline.com Molecular docking studies suggest these compounds interact with key residues in the AChE active site. tandfonline.com

Another study focused on novel thiazole-piperazine analogs, which also incorporate an acetamide-like structure. Compounds 3a , 3c , and 3i from this series showed significant inhibitory activity against AChE, with IC50 values of 0.0496 µM, 0.0317 µM, and 0.0287 µM, respectively. mdpi.com These findings highlight the potential of designing acetamide-containing molecules as potent AChE inhibitors. mdpi.com

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 3a (thiazole-piperazine analog) | AChE | 0.0496 | mdpi.com |

| Compound 3c (thiazole-piperazine analog) | AChE | 0.0317 | mdpi.com |

| Compound 3i (thiazole-piperazine analog) | AChE | 0.0287 | mdpi.com |

| Compound 2l (2-pyrazoline derivative) | AChE | 0.040 | acs.org |

| Compound 7 (chalcone derivative) | AChE | 13.0 | nih.gov |

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of nucleic acids and amino acids, making it a vital target for antimicrobial and anticancer therapies. mdpi.comwikipedia.org DHFR inhibitors work by blocking the conversion of dihydrofolate to tetrahydrofolate, which leads to a depletion of essential precursors for cell proliferation. mdpi.com

While various heterocyclic scaffolds have been investigated as DHFR inhibitors, research into derivatives specifically containing the this compound moiety is not extensively documented in the provided literature. mdpi.comrjpbr.com However, the broader class of sulfonamides has been explored for DHFR inhibition. For example, a series of N-sulfonamide 2-pyridone derivatives were designed to act as dual inhibitors of dihydropteroate (B1496061) synthase (DHPS) and DHFR. nih.gov In this study, compound 11a emerged as the most potent dual inhibitor, with an IC50 value of 0.20 µg/mL against DHFR. nih.gov This suggests that the sulfonamide group, a key feature of this compound, can be incorporated into effective DHFR inhibitors.

Further research has focused on methotrexate (B535133) analogues, a classical type of DHFR inhibitor. nih.gov Analogues where the glutamate (B1630785) moiety was replaced by other amino acids were synthesized and showed potent DHFR inhibition. For example, an aminopterin (B17811) analogue, APA-Orn , was a powerful inhibitor of DHFR from L1210 mouse leukemia with an IC50 of 0.072 µM. nih.gov

Neutral Sphingomyelinase 2 (nSMase2) Inhibition

Neutral sphingomyelinase 2 (nSMase2) is an enzyme that plays a key role in cellular stress responses and the biogenesis of extracellular vesicles by catalyzing the hydrolysis of sphingomyelin (B164518) to ceramide. mdpi.comnih.gov Dysregulation of nSMase2 and increased ceramide levels are associated with several neurological and cardiovascular diseases, making it an attractive therapeutic target. mdpi.comtechnologypublisher.com

The search for novel, potent, and specific small-molecule inhibitors of nSMase2 is an active area of research. mdpi.comtechnologypublisher.com Through virtual ligand screening and subsequent in vitro functional testing, several new classes of nSMase2 inhibitors have been identified. mdpi.com One screening identified 52 hit molecules that inhibited nSMase2 activity by more than 20% at a concentration of 150 µM. mdpi.com Further analysis of the most potent compounds yielded inhibitors with IC50 values in the low micromolar range. mdpi.commaastrichtuniversity.nl For instance, compounds with IDs 5728450 and 4011505 were found to not only inhibit the enzyme but also decrease the release of extracellular vesicles from human primary vascular smooth muscle cells and attenuate in vitro calcification. mdpi.com

Although currently available inhibitors like GW4869 are widely used experimentally, they often lack specificity or have suboptimal drug-like properties. mdpi.comnih.gov While the provided research does not specifically name derivatives of this compound, the discovery of diverse chemical structures capable of inhibiting nSMase2 suggests that a wide range of scaffolds could be adapted for this target. mdpi.com

Inhibition of Bacterial Kinases and DNA Gyrases

Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme for bacterial survival, as it introduces negative supercoils into DNA, a process necessary for DNA replication and transcription. nih.govnih.gov Its absence in higher eukaryotes makes it an excellent target for antibacterial drugs. nih.gov

Inhibitors of DNA gyrase can be categorized into two main groups: those that stabilize the covalent enzyme-DNA complex (poisons), such as fluoroquinolones, and those that inhibit the enzyme's catalytic activity, often by blocking the ATPase function. nih.govmdpi.com While specific derivatives of this compound as DNA gyrase inhibitors are not detailed in the provided search results, various other chemical classes have been identified.

For instance, psoralen (B192213) derivatives have been identified as potent, ATP-competitive inhibitors of E. coli DNA gyrase, with some compounds showing antibacterial activity against Staphylococcus aureus and MRSA. nih.gov Another class, the aminocoumarins, inhibit the ATPase reaction by competing with ATP for its binding site on the GyrB subunit. nih.gov Closthioamide, a natural product, has also been identified as a strong DNA gyrase inhibitor, likely acting on the ATPase activity at a site distinct from that of other inhibitors. mdpi.com

| Compound | Target | IC₅₀ | Mechanism | Reference |

|---|---|---|---|---|

| Psoralen derivative (Compound 48) | E. coli DNA Gyrase ATPase | Kᵢ = 150 nM | ATP competitive inhibition | nih.gov |

| Closthioamide | E. coli DNA Gyrase | 1.4 µM | ATPase inhibition | mdpi.com |

| Levofloxacin | DNA Gyrase | N/A | Inhibits DNA replication and transcription | targetmol.com |

| Fleroxacin | DNA Gyrase | N/A | Inhibits DNA-supercoiling activity | targetmol.com |

Other Investigated Biological Activities.

Derivatives of this compound have been the subject of various biological and pharmacological investigations to explore their therapeutic potential beyond their primary applications. These studies have revealed a spectrum of activities, including anticonvulsant, antidepressant, antioxidant, protease inhibitory, analgesic, and antimycobacterial effects.

Anticonvulsant Activity.

Several series of this compound derivatives have been synthesized and evaluated for their anticonvulsant properties in various animal models of epilepsy.

A novel series of 2-(5-methyl-2,3-dioxoindolin-1-yl)acetamide derivatives was synthesized and assessed for anticonvulsant activity using a pentylenetetrazole (PTZ)-induced convulsion model. nih.gov In this study, eleven of the synthesized compounds demonstrated protective effects against PTZ-induced seizures, indicating their potential as anticonvulsant agents. nih.gov Notably, compounds 4a , 4f , and 4p from this series displayed the highest anticonvulsive activity. nih.gov

In another investigation, twenty-two new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives were designed as analogs of previously identified anticonvulsant pyrrolidine-2,5-diones. nih.gov These compounds were evaluated in the maximal electroshock (MES) test. nih.gov A significant number of these derivatives, particularly those with a 3-(trifluoromethyl)anilide moiety, showed protection against seizures. nih.gov The most prominent anticonvulsant activity was observed for compound 19 , which provided protection at different time intervals. nih.gov

Furthermore, a series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides were synthesized and evaluated in MES and 6 Hz seizure tests. nih.gov Several compounds, including 5 , 6 , 10 , 13 , 14 , 17 , and 18 , exhibited weak to moderate anticonvulsant activity in the MES test. nih.gov Compound 6 was the most potent in this series, providing 100% protection against seizures in the MES test. nih.gov In the 6 Hz test, a greater number of compounds, including 5–7 , 10 , 11 , 14 , 15 , and 19 , demonstrated anticonvulsant activity. nih.gov

Additionally, the synthesis of 1-benzylsubstituted derivatives of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide was undertaken to explore their anticonvulsant potential in a PTZ-induced seizure model in mice. mdpi.com However, the synthesized compounds in this particular series did not exhibit significant anticonvulsant activity. mdpi.com

The structure-activity relationship (SAR) analysis of some pyrrolidine-2,5-dione derivatives suggested that the incorporation of an acetamide moiety could enhance anticonvulsant activity in both MES and subcutaneous pentylenetetrazole (scPTZ) tests. healthline.com

| Derivative Series | Test Model | Key Findings | Most Active Compounds |

|---|---|---|---|

| 2-(5-methyl-2,3-dioxoindolin-1-yl)acetamide derivatives | Pentylenetetrazole (PTZ)-induced convulsions | Eleven compounds showed protective effects against seizures. nih.gov | 4a, 4f, 4p nih.gov |

| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives | Maximal Electroshock (MES) test | Derivatives with a 3-(trifluoromethyl)anilide moiety were particularly active. nih.gov | 19 nih.gov |

| 3-(2/3-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides | MES and 6 Hz tests | Compound 6 showed 100% protection in the MES test. nih.gov Several compounds were active in the 6 Hz test. nih.gov | 6, 7, 15, 19 nih.gov |

| N-[(2,4-dichlorophenyl)methyl]-2-(1-(R-benzyl)-2,4-dioxo-quinazolin-3-yl)acetamides | PTZ-induced seizures | Synthesized compounds did not show significant anticonvulsant activity. mdpi.com | N/A |

Antidepressant Activity.

The antidepressant potential of this compound derivatives has also been explored, often in conjunction with anticonvulsant studies.

A series of 2-(5-methyl-2,3-dioxoindolin-1-yl)acetamide derivatives was evaluated for antidepressant-like activity using the forced swimming test (FST). nih.govgoogle.com From this series, four compounds, 4l , 4m , 4p , and 4q , demonstrated potent antidepressant-like effects. nih.gov Compound 4l was identified as the most potent, significantly reducing the duration of immobility in the FST, with an efficacy comparable to the reference drug fluoxetine. nih.govgoogle.com

In a separate study, novel benzothiazole (B30560) derivatives containing an acetamide linker were synthesized and their potential antidepressant-like effects were investigated. nih.gov This research was built upon previous findings that the benzothiazole scaffold possesses antidepressant-like properties. nih.gov The study involved the synthesis of N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-substituted piperazin/piperidine-1-yl) acetamides. nih.gov

Another study investigated the analgesic properties of a promising antidepressant, 2-methyl-3-(phenylaminomethyl)-1H-quinolin-4-one, which has a polymodal action on the central nervous system. mdpi.com

| Derivative Series | Test Model | Key Findings | Most Active Compounds |

|---|---|---|---|

| 2-(5-methyl-2,3-dioxoindolin-1-yl)acetamide derivatives | Forced Swimming Test (FST) | Four compounds showed potent antidepressant-like activity. nih.gov Compound 4l was as effective as fluoxetine. nih.govgoogle.com | 4l, 4m, 4p, 4q nih.gov |

| N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-substituted piperazin/piperidine-1-yl) acetamides | Not specified in abstract | Synthesized based on the known antidepressant potential of the benzothiazole scaffold. nih.gov | Not specified in abstract |

Antioxidant Properties.

The antioxidant capacity of acetamide derivatives has been the focus of several research endeavors, highlighting their potential to combat oxidative stress.

A study reported the synthesis and in vitro antioxidant activity of new acetamide derivatives. johnshopkins.edunih.gov The antioxidant potential was assessed by their ability to scavenge the ABTS radical and by estimating the production of reactive oxygen species (ROS) and nitric oxide (NO) in stimulated macrophages. johnshopkins.edunih.gov

Another investigation focused on a series of sixteen acetamidosulfonamide derivatives, which were synthesized and evaluated for their antioxidant activities, specifically their radical scavenging and superoxide (B77818) dismutase (SOD)-like activities. clevelandclinic.org Most of the synthesized compounds exhibited antioxidant properties, with compound 15 being the most potent in both radical scavenging and SOD activities. clevelandclinic.org A quantitative structure-activity relationship (QSAR) study was also performed, which indicated that an ethylene (B1197577) group connected to a pyridine (B92270) ring contributed significantly to the antioxidant activities. clevelandclinic.org

Topical formulations containing methylsulfonylmethane (MSM), a related compound, along with plant extracts, have been shown to possess anti-inflammatory and antioxidant effects in in vitro models of arthritis. nih.gov These formulations significantly reduced ROS levels. nih.gov

| Derivative Series | Assay | Key Findings | Most Active Compounds |

|---|---|---|---|

| Acetamide derivatives | ABTS radical scavenging, ROS and NO production in macrophages | Demonstrated in vitro antioxidant activity. johnshopkins.edunih.gov | Not specified in abstract |

| Acetamidosulfonamide derivatives | Radical scavenging and Superoxide Dismutase (SOD) activity | Most compounds showed antioxidant activity. clevelandclinic.org QSAR model was developed. clevelandclinic.org | 15 clevelandclinic.org |

| Topical formulations with Methylsulfonylmethane (MSM) | ROS level measurement | Significant reduction in ROS levels in in vitro arthritis models. nih.gov | N/A (Formulation) |

Protease Inhibitory Activity.

While specific studies on the protease inhibitory activity of this compound derivatives are not extensively documented, the broader class of sulfonamides, to which these compounds belong due to the methylsulfonyl group, is well-known for its protease inhibitory properties.

Sulfonamide derivatives have been reported to exhibit substantial inhibitory activity against a variety of proteases. nih.gov Of particular interest is their ability to inhibit metalloproteases, such as matrix metalloproteinases (MMPs), which has led to the investigation of these compounds for their antitumor properties. nih.gov Some of these sulfonamide-based MMP inhibitors have advanced to clinical trials. nih.gov

The inhibitory action of sulfonamides also extends to other proteases, including tumor necrosis factor-alpha converting enzyme (TACE), human neutrophil elastase (HNE), and various cysteine proteases like caspases and cathepsins. nih.gov This broad-spectrum inhibitory activity suggests their potential in treating inflammatory conditions. nih.gov

Furthermore, the sulfonamide moiety is a critical component in some clinically used HIV protease inhibitors, such as amprenavir, contributing significantly to their potency. nih.gov This has spurred the continuous development of new sulfonamide derivatives with improved antiviral activity and lower toxicity. nih.gov The potential for sulfonamides to inhibit other viral proteases, such as those from herpes viruses, is also an active area of research. nih.gov

Given the established role of the sulfonamide group in protease inhibition, it is plausible that derivatives of this compound could also exhibit similar inhibitory activities, representing a promising area for future research.

Analgesic Effects.

The analgesic potential of acetamide derivatives has been investigated in various preclinical models of pain.

In one study, a series of N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivatives were synthesized and evaluated for their analgesic properties. harvard.edu These compounds were tested against thermal, mechanical, and chemical nociceptive stimuli using the hot-plate, tail-clip, and acetic acid-induced writhing tests, respectively. harvard.edu The tested compounds, at a dose of 100 mg/kg, significantly reduced writhing responses and increased pain latencies in the hot-plate and tail-clip tests, indicating notable analgesic activity without impairing motor coordination. harvard.edu

Another study focused on 2-methyl-2-[1-(3-benzoyl-4-substituted-1,4-dihydropyridyl)]acetic acid derivatives, including acetamides, which were evaluated for their analgesic activity in the 4% NaCl-induced writhing assay. ku.edu These compounds exhibited a wide range of writhing inhibition, from 27% to 95%, compared to aspirin. ku.edu The nature of the substituent at the R3 position (acetamide, acetic acid, or methyl ester) was found to be a determinant of analgesic potency. ku.edu

The analgesic effects of some anticonvulsant acetamide derivatives have also been explored. nih.gov For instance, two promising anticonvulsant compounds, 6 and 19 from a series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides, were investigated for their antinociceptive activity in the formalin model of tonic pain. nih.gov

| Derivative Series | Test Model | Key Findings |

|---|---|---|

| N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivatives | Hot-plate, tail-clip, and acetic acid-induced writhing tests | Significant reduction in writhing and increased pain latency. harvard.edu |

| 2-methyl-2-[1-(3-benzoyl-4-substituted-1,4-dihydropyridyl)]acetic acid acetamides | 4% NaCl-induced writhing assay | Inhibited writhing by 27-95%. ku.edu Potency was dependent on substituents. ku.edu |

| 3-(2/3-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides | Formalin model of tonic pain | Promising anticonvulsant compounds were also evaluated for antinociceptive activity. nih.gov |

Antimycobacterial Activity.

Derivatives of acetamide have been synthesized and evaluated for their potential as antimycobacterial agents, showing promise in the search for new treatments for mycobacterial infections.

A series of 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides was synthesized and assessed for in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv. researcher.life Compounds from this series that showed in vitro activity were further evaluated for their in vivo antitubercular efficacy in mice models and for their inhibitory action on key mycobacterial enzymes. researcher.life

In another study, new 2,5-disubstituted-1,3,4-oxadiazole derivatives were synthesized and their anti-mycobacterial activity was investigated. The antimycobacterial potencies of 2-benzylsulfanyl-5-substituted-1,3,4-oxadiazole derivatives were found to be considerably higher than those of 2-(4-nitrobenzylsulfany)-5-substituted-1,3,4-oxadiazole derivatives. To understand the possible mechanism of action, molecular docking studies were performed on the M. tuberculosis target enzyme pantothenate synthetase.

Additionally, a series of fifteen 4-methyl-1,2,3-thiadiazole-based hydrazone derivatives and sulfonyl hydrazones were synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis strain H37Rv. All compounds demonstrated significant minimum inhibitory concentrations (MICs), comparable to that of isoniazid.

| Derivative Series | Target Organism | Key Findings |

|---|---|---|

| 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides | Mycobacterium tuberculosis H37Rv | Showed in vitro and in vivo antitubercular activity. researcher.life |

| 2,5-disubstituted-1,3,4-oxadiazole derivatives | Mycobacterium tuberculosis | 2-benzylsulfanyl derivatives were more potent than 2-(4-nitrobenzylsulfany) derivatives. Docking studies suggested inhibition of pantothenate synthetase. |

| 4-methyl-1,2,3-thiadiazole-based hydrazones and sulfonyl hydrazones | Mycobacterium tuberculosis H37Rv | All compounds showed significant MICs, comparable to isoniazid. |

Metabolic Fate and Biotransformation Pathways of this compound Derivatives

The metabolic journey of this compound derivatives typically begins with absorption, followed by distribution to various tissues, and culminates in metabolism and excretion. The liver is the primary site of metabolism, where a diverse array of enzymes work to modify the chemical structure of these compounds.

One of the most well-documented examples of a compound within this class is a metabolite of the herbicide flufenacet, specifically N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. iucr.org Studies on related structures, such as mesotrione, which also contains a methylsulfonyl group, have shown that hydroxylation of aromatic rings is a significant metabolic pathway. researchgate.net

Phase I Metabolism: The Initial Transformation

Phase I metabolism of this compound derivatives is largely driven by oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes. nih.gov These reactions can lead to a variety of metabolites.

Hydroxylation: The introduction of a hydroxyl (-OH) group is a common metabolic route. This can occur on aromatic rings or aliphatic side chains attached to the core structure. For instance, in derivatives with an N-aryl substituent, aromatic hydroxylation is a likely pathway. researchgate.net

N-Dealkylation: For derivatives with N-alkyl substituents, the removal of these alkyl groups is a common metabolic step. This process generates a primary or secondary amine, which can then undergo further metabolism.

Amide Hydrolysis: The acetamide bond can be cleaved by amidase enzymes, resulting in the formation of a carboxylic acid and an amine. This is a significant pathway for the breakdown of the core structure.

Oxidation of the Sulfur Atom: The methylsulfonyl group itself can be a target for further oxidation, although this is generally a less common pathway for sulfones compared to sulfides or sulfoxides.

The following table summarizes the potential Phase I metabolic reactions for this compound derivatives:

| Reaction Type | Enzyme System | Potential Metabolites |

| Aromatic Hydroxylation | Cytochrome P450 | Hydroxylated N-aryl derivatives |

| Aliphatic Hydroxylation | Cytochrome P450 | Hydroxylated N-alkyl or side-chain derivatives |

| N-Dealkylation | Cytochrome P450 | Dealkylated amine derivatives |

| Amide Hydrolysis | Amidases | Carboxylic acid and amine fragments |

Phase II Metabolism: Conjugation for Excretion

Following Phase I metabolism, the newly formed functional groups on the this compound derivatives can undergo Phase II conjugation reactions. These reactions significantly increase the water solubility of the metabolites, preparing them for efficient elimination from the body, primarily through urine or feces.

Glucuronidation: This is a major Phase II pathway where glucuronic acid is attached to hydroxyl or amine groups, forming highly water-soluble glucuronide conjugates.

Sulfation: A sulfate (B86663) group can be added to hydroxyl groups, another common conjugation reaction that enhances water solubility.

Acetylation: Primary amine metabolites formed during N-dealkylation can be acetylated.

The table below outlines the common Phase II conjugation reactions:

| Reaction Type | Enzyme System | Substrate (Functional Group) | Resulting Conjugate |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Hydroxyl (-OH), Amine (-NH2) | Glucuronide conjugate |

| Sulfation | Sulfotransferases (SULTs) | Hydroxyl (-OH) | Sulfate conjugate |

| Acetylation | N-acetyltransferases (NATs) | Primary Amine (-NH2) | Acetylated amine |

Advanced Computational and Theoretical Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecules, such as 2-(Methylsulfonyl)acetamide, within the binding site of a target protein. This method is crucial for understanding potential mechanisms of action and for structure-based drug design.

In typical docking studies involving acetamide (B32628) or sulfonamide derivatives, researchers identify key molecular interactions that stabilize the ligand-protein complex. These interactions commonly include:

Hydrogen Bonds: The amide and sulfonyl groups of this compound are potent hydrogen bond donors and acceptors, respectively. Docking simulations often reveal hydrogen bonding between the amide N-H, the carbonyl oxygen (C=O), or the sulfonyl oxygens (O=S=O) and amino acid residues like serine, tyrosine, and histidine in a protein's active site.

Hydrophobic Interactions: While this compound is a relatively polar molecule, its methyl groups can engage in favorable hydrophobic interactions with nonpolar residues such as valine, leucine, and isoleucine.

Electrostatic Interactions: The polarized sulfonyl group can participate in electrostatic interactions with charged or polar residues within the binding pocket.

While specific docking studies focusing solely on this compound are not extensively detailed in publicly available literature, research on analogous structures provides a framework for its potential interactions. For instance, studies on N-aryl-2-(N-disubstituted) acetamide compounds have successfully used induced fit docking (IFD) to evaluate their potential as inhibitors of neurodegenerative enzymes nih.gov. The validation of such docking protocols often involves re-docking a known ligand into the protein's crystal structure and ensuring the root-mean-square deviation (RMSD) is minimal (typically <2.0 Å), which confirms the predictive power of the simulation nih.gov.

A hypothetical docking simulation of this compound against a target protein would yield results that can be summarized in a data table, quantifying the binding affinity and identifying the key interacting residues.

Table 1: Representative Molecular Docking Results for a Hypothetical Protein Target (Note: This data is illustrative and based on typical findings for similar compounds.)

| Parameter | Value | Interacting Residues (Example) | Interaction Type |

| Binding Affinity (kcal/mol) | -6.5 | Tyr124, Asp46 | Hydrogen Bond |

| Hydrogen Bonds | 3 | Phe319, Val120 | Hydrophobic |

| Hydrophobic Interactions | 2 | Arg292 | Electrostatic |

| RMSD (Å) | 1.8 | - | - |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. For a compound like this compound, MD simulations are invaluable for assessing its conformational flexibility and the stability of its interactions with a biological target, complementing the static picture provided by molecular docking.

An MD simulation typically begins with the docked complex of the ligand and its target protein. The system is solvated in a water box with appropriate ions to mimic physiological conditions. Over a simulation period that can range from nanoseconds to microseconds, the trajectory of each atom is calculated based on classical mechanics. Key analyses performed on these trajectories include:

Root-Mean-Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. A stable RMSD value for the ligand within the binding site suggests a stable binding pose. Studies on acetamide-sulfonamide conjugates have shown that protein-ligand complexes often equilibrate within the first 5 nanoseconds of simulation, with RMSD values stabilizing around 2-3 Å, indicating structural stability mdpi.com.

Root-Mean-Square Fluctuation (RMSF): RMSF analysis identifies the flexibility of different regions of the protein and the ligand. It can reveal which parts of the ligand are rigidly bound and which retain some conformational freedom.

MD simulations on related systems, such as LiTFSI-acetamide electrolytes, have been used to study structural properties and aggregation, demonstrating the method's utility in understanding intermolecular forces and conformational preferences in different environments nih.gov.

Table 2: Illustrative MD Simulation Parameters and Output for Ligand-Protein Complex Analysis (Note: This data is representative of typical simulation outputs.)

| Analysis Parameter | Typical Finding | Interpretation |

| Simulation Time | 50-100 ns | Sufficient to assess local conformational stability. |

| Ligand RMSD | Stable plateau at ~2.5 Å | The ligand maintains a stable binding mode. |

| Protein RMSF | Low fluctuations in active site | The binding site remains structurally intact upon ligand binding. |

| Hydrogen Bond Occupancy | >75% for key bonds | Critical hydrogen bonds are stable and maintained throughout the simulation. |

Density Functional Theory (DFT) Calculations and Quantum Chemical Parameter Derivations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like this compound, DFT calculations can derive a wide range of quantum chemical parameters that describe its reactivity, stability, and electronic properties. These calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-311G(d,p) mdpi.com.

Key parameters derived from DFT calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of molecular stability; a larger gap implies higher stability and lower reactivity nih.govmdpi.com.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic (positive potential) and nucleophilic (negative potential) regions. For molecules containing sulfonyl and amide groups, negative potential is often localized around the oxygen atoms, indicating sites prone to electrophilic attack or hydrogen bond acceptance mdpi.com.

Global Reactivity Descriptors: Parameters such as ionization potential, electron affinity, electronegativity, and global hardness are calculated from HOMO and LUMO energies and provide quantitative measures of the molecule's reactivity nih.gov.

DFT studies on related acetamide and methylsulfonyl-containing molecules have provided insights into their optimized geometries, vibrational frequencies, and electronic properties, which serve as a reliable reference for understanding this compound mdpi.comnih.govresearchgate.net.